TAMRA-PEG3-Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

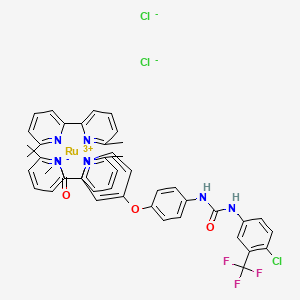

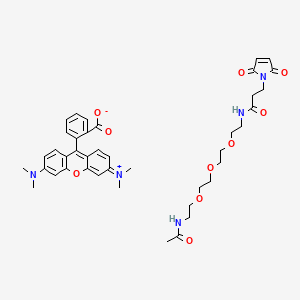

TAMRA-PEG3-Maleimide is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound contains maleimide groups that react with thiol groups to form covalent bonds . It is primarily used as a fluorescent dye in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG3-Maleimide involves the conjugation of TAMRA with PEG3 and maleimide groups. The maleimide groups are electrophilic compounds that show high selectivity towards thiols . The reaction typically proceeds in a degassed buffer at pH 7-7.5, using an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye maleimide . The thiol-containing molecule is dissolved in the buffer, and an excess of tris-carboxyethylphosphine (TCEP) reagent is added to reduce disulfide bonds . The dye maleimide solution is then added to the thiol solution, and the mixture is kept overnight at 4°C or room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions and purification steps such as high-performance liquid chromatography (HPLC) or gel filtration .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG3-Maleimide primarily undergoes substitution reactions where the maleimide groups react with thiol groups to form covalent bonds . This reaction is highly selective and efficient, making it suitable for bioconjugation and labeling applications .

Common Reagents and Conditions

Reagents: Thiol-containing molecules, TCEP, DMSO, DMF

Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere (nitrogen, argon, or helium)Major Products

The major product of the reaction is a thiol-conjugated this compound, which is used for labeling proteins, peptides, and other biomolecules .

Scientific Research Applications

TAMRA-PEG3-Maleimide is widely used in various scientific research fields:

Chemistry: Used as a fluorescent dye for labeling and detecting target molecules in complex biological samples.

Medicine: Applied in diagnostic assays and imaging techniques to detect specific biomarkers and disease states.

Industry: Employed in the development of biosensors and diagnostic kits for various applications.

Mechanism of Action

The mechanism of action of TAMRA-PEG3-Maleimide involves the formation of covalent bonds between the maleimide groups and thiol groups on target molecules . This reaction is highly specific and efficient, allowing for precise labeling and detection of biomolecules. The fluorescent properties of TAMRA enable visualization and quantification of the labeled molecules in various assays .

Comparison with Similar Compounds

Similar Compounds

TAMRA-PEG2-Maleimide: Contains two PEG units instead of three, offering slightly different solubility and reactivity properties.

TAMRA-PEG4-Maleimide: Contains four PEG units, providing increased solubility and flexibility for certain applications.

AF 430 Maleimide: A green-yellow emitting fluorescent dye of the coumarin series, used for labeling thiolated biomolecules.

Uniqueness

TAMRA-PEG3-Maleimide is unique due to its optimal balance of PEG units, providing a combination of solubility, reactivity, and flexibility that is suitable for a wide range of applications . Its maleimide groups offer high selectivity towards thiols, making it an efficient tool for bioconjugation and labeling .

Properties

Molecular Formula |

C41H49N5O10 |

|---|---|

Molecular Weight |

771.9 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C17H27N3O7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(21)18-5-8-25-10-12-27-13-11-26-9-6-19-15(22)4-7-20-16(23)2-3-17(20)24/h5-14H,1-4H3;2-3H,4-13H2,1H3,(H,18,21)(H,19,22) |

InChI Key |

CBSVESDZGDPSJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)